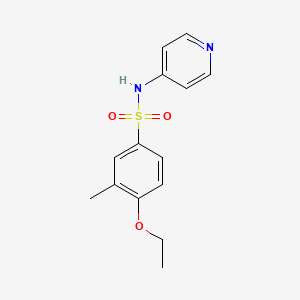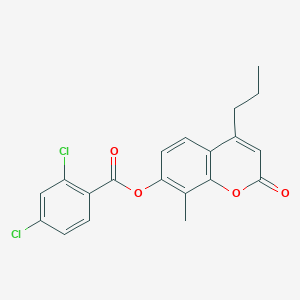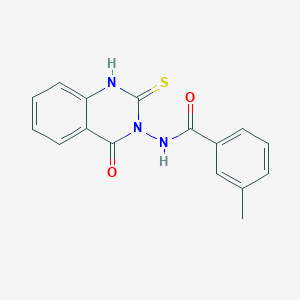
N-(2-巯基-4-氧代-3(4H)-喹唑啉基)-3-甲基苯甲酰胺
描述
"N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that have attracted attention due to their broad spectrum of biological activities and their use in medicinal chemistry. The synthesis, molecular structure analysis, chemical reactions, properties, and analytical methods of such compounds are crucial for their application in various fields excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of quinazolinones can be achieved through several methods, including the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, and nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols. These methods provide a straightforward route to a wide variety of substituted quinazolin-4(3H)-ones in high yields starting from readily available materials (Mohammed et al., 2015) (Parua et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including "N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide," is characterized by a quinazoline ring that can form dihedral angles with substituent phenyl rings, influencing the compound's physical and chemical properties. The structure of such compounds is often confirmed using techniques like X-ray crystallography, which provides detailed insights into their three-dimensional conformation (Tien et al., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including reactions with chloroacetic acid, bromopropanoic acid, and aromatic aldehydes, leading to the formation of different products depending on the reaction conditions and reagents used. These reactions are crucial for functionalizing the quinazolinone core and introducing various substituents that can alter the compound's biological activity and physicochemical properties (Hammam et al., 1990).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. Detailed physical property analysis is typically carried out using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and other physicochemical characterization techniques.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structure and functional groups. Studies on the N- versus S-alkylation of quinazolinone derivatives provide insights into their reactivity and potential for further modification. Such analyses are crucial for designing compounds with desired chemical properties for specific applications (Hagar et al., 2016).
科学研究应用
合成技术
喹唑啉酮,包括与 N-(2-巯基-4-氧代-3(4H)-喹唑啉基)-3-甲基苯甲酰胺 类似的化合物,已通过各种催化过程合成,展示了制造这些化合物的不同方法。例如,分子碘已用于催化 2-氨基苯甲酰胺与芳基甲基酮的氧化偶联,以生成 2-芳基喹唑啉-4(3H)-酮,证明了碘在促进这些转化中的作用 (Mohammed, Vishwakarma, & Bharate, 2015)。类似地,铜催化的多米诺合成已被用于创建喹唑啉酮,突出了使用经济且环保的空气作为氧化剂 (Xu et al., 2011)。
生物活性
喹唑啉酮支架以其广泛的生物活性而闻名。研究已经确定了具有有希望的心理和神经性状的特定衍生物,例如在某些喹唑啉酮化合物中发现的镇静和抗健忘作用 (Podolsky, Shtrygol’, & Zubkov, 2017)。此外,探索喹唑啉酮衍生物作为单胺氧化酶抑制剂表明在治疗神经退行性疾病中具有潜在应用,一些衍生物对 MAO-B 显示出有效且特异的抑制作用 (Qhobosheane, Petzer, Petzer, & Legoabe, 2018)。
抗肿瘤活性
此外,某些 2-取代巯基-3-(3,4,5-三甲氧基苄基)-4(3H)-喹唑啉酮类似物已被合成并评估其体外抗肿瘤活性,证明对各种癌细胞系具有显着的生长抑制作用。这表明喹唑啉酮衍生物在癌症治疗中的潜力 (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017)。
属性
IUPAC Name |
3-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)14(20)18-19-15(21)12-7-2-3-8-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWSXZMQQWXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



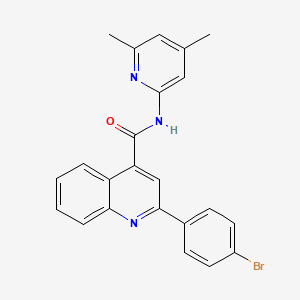
![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
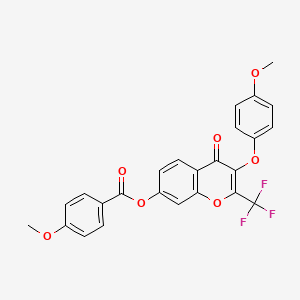
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
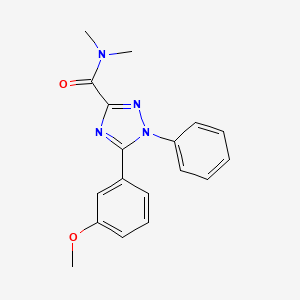
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
